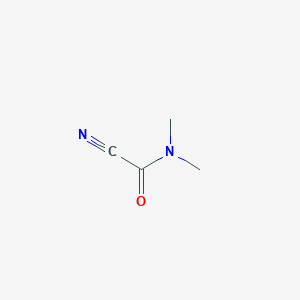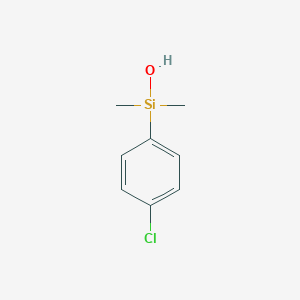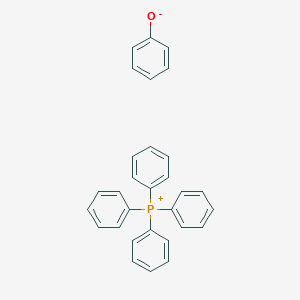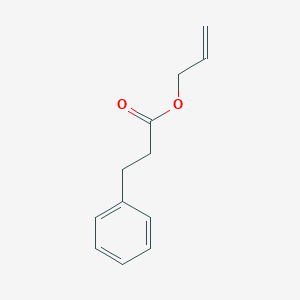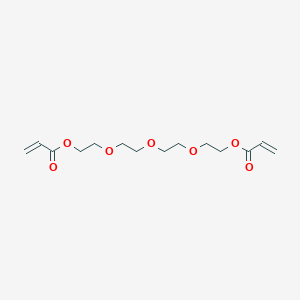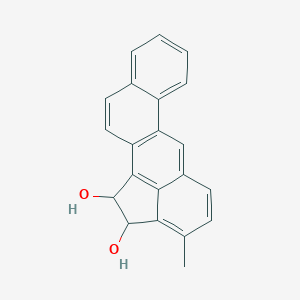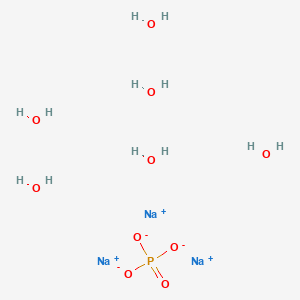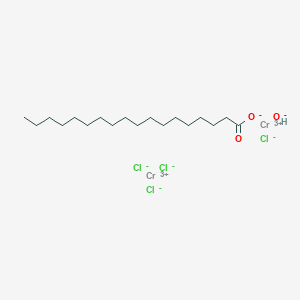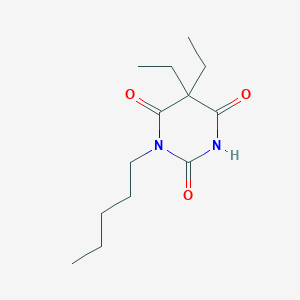
Barbituric acid, 5,5-diethyl-1-pentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barbituric acid, 5,5-diethyl-1-pentyl- is a chemical compound that belongs to the class of barbiturates. Barbiturates are a group of drugs that act as central nervous system depressants and are used for various medical purposes, such as anesthesia, sedation, and treatment of seizures. Barbituric acid, 5,5-diethyl-1-pentyl- has been synthesized and studied for its potential applications in scientific research.
Mécanisme D'action
Barbituric acid, 5,5-diethyl-1-pentyl- acts by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain, leading to sedation and relaxation.
Effets Biochimiques Et Physiologiques
Barbituric acid, 5,5-diethyl-1-pentyl- has been shown to have several biochemical and physiological effects on the body. It can cause drowsiness, sedation, and relaxation, and can also depress respiratory and cardiovascular function. It has been used as a sedative and hypnotic agent in medical settings, but its use has been limited due to its potential for addiction and overdose.
Avantages Et Limitations Des Expériences En Laboratoire
Barbituric acid, 5,5-diethyl-1-pentyl- has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. It has sedative and hypnotic effects similar to other barbiturates, making it useful for studying the mechanisms of action of these drugs. However, its use in laboratory experiments is limited due to its potential for addiction and overdose.
Orientations Futures
There are several future directions for research on barbituric acid, 5,5-diethyl-1-pentyl-. One area of research could focus on its potential for use as a sedative and hypnotic agent in medical settings. Another area of research could focus on its potential for use in the treatment of seizures or other neurological disorders. Additionally, further studies could be conducted to better understand the mechanisms of action of barbiturates and their interactions with other drugs.
Méthodes De Synthèse
Barbituric acid, 5,5-diethyl-1-pentyl- can be synthesized by reacting diethyl malonate with urea in the presence of a base. The resulting product is then treated with pentyl bromide to obtain the final product. The synthesis method is relatively simple and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
Barbituric acid, 5,5-diethyl-1-pentyl- has been used in various scientific research studies, including studies on the central nervous system and drug interactions. It has been shown to have sedative and hypnotic effects similar to other barbiturates, making it useful for studying the mechanisms of action of these drugs.
Propriétés
Numéro CAS |
15517-31-4 |
|---|---|
Nom du produit |
Barbituric acid, 5,5-diethyl-1-pentyl- |
Formule moléculaire |
C13H22N2O3 |
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
5,5-diethyl-1-pentyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H22N2O3/c1-4-7-8-9-15-11(17)13(5-2,6-3)10(16)14-12(15)18/h4-9H2,1-3H3,(H,14,16,18) |
Clé InChI |
ZFAYOFSMNONQIN-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C(C(=O)NC1=O)(CC)CC |
SMILES canonique |
CCCCCN1C(=O)C(C(=O)NC1=O)(CC)CC |
Autres numéros CAS |
15517-31-4 |
Synonymes |
5,5-Diethyl-1-pentylbarbituric acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



